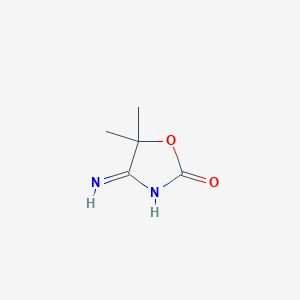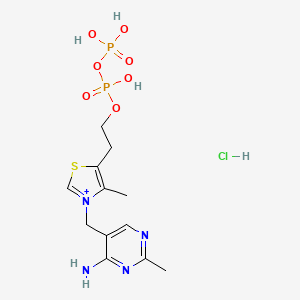
Thiamine pyrophosphate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiamine pyrophosphate hydrochloride is a derivative of thiamine (vitamin B1) and serves as a coenzyme in various biochemical reactions. It is essential for the metabolism of carbohydrates and amino acids, playing a crucial role in energy production and cellular function. This compound is particularly important in the activity of enzymes such as pyruvate dehydrogenase and transketolase, which are involved in critical metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamine pyrophosphate hydrochloride can be synthesized by reacting thiamine hydrochloride with phosphoric acid. The reaction typically involves the phosphorylation of thiamine in the presence of a suitable phosphorylating agent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the purification of the final product to ensure high purity and quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Thiamine pyrophosphate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiamine disulfide.
Reduction: It can be reduced back to thiamine.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products:
Oxidation: Thiamine disulfide.
Reduction: Thiamine.
Substitution: Various substituted thiamine derivatives.
Scientific Research Applications
Thiamine pyrophosphate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a coenzyme in studies involving enzymatic reactions and metabolic pathways.
Biology: It plays a role in cellular metabolism and is used to study energy production and metabolic disorders.
Medicine: It is used in the treatment of thiamine deficiency-related conditions such as beriberi and Wernicke-Korsakoff syndrome.
Industry: It is used in the production of nutritional supplements and fortified foods
Mechanism of Action
Thiamine pyrophosphate hydrochloride acts as a coenzyme by binding to specific enzymes and facilitating the transfer of acyl groups. It is involved in the decarboxylation of pyruvic acid and alpha-keto acids, converting them into acetaldehyde and carbon dioxide. This process is essential for the proper functioning of the tricarboxylic acid cycle and the pentose phosphate pathway .
Comparison with Similar Compounds
- Thiamine monophosphate
- Thiamine triphosphate
- Adenosine thiamine diphosphate
- Adenosine thiamine triphosphate
Comparison: Thiamine pyrophosphate hydrochloride is unique due to its role as a coenzyme in multiple enzymatic reactions. Unlike thiamine monophosphate and thiamine triphosphate, which have more limited roles, this compound is involved in a broader range of metabolic processes. Its ability to stabilize carbanion intermediates makes it particularly important in decarboxylation reactions .
Properties
Molecular Formula |
C12H20ClN4O7P2S+ |
|---|---|
Molecular Weight |
461.78 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate;hydrochloride |
InChI |
InChI=1S/C12H18N4O7P2S.ClH/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21);1H/p+1 |
InChI Key |
YXVCLPJQTZXJLH-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B12511212.png)
![3-Chloro-2-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12511216.png)
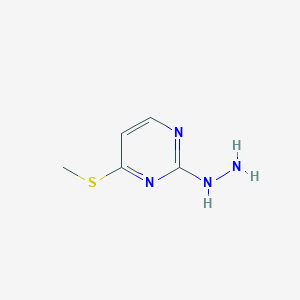

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511225.png)
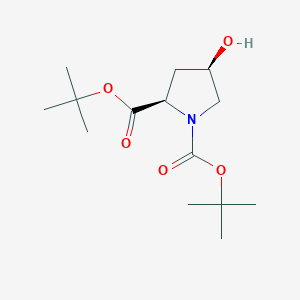
![6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12511234.png)
![2-(4-{6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl}phenyl)-7-methyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12511241.png)
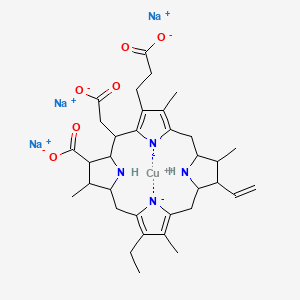
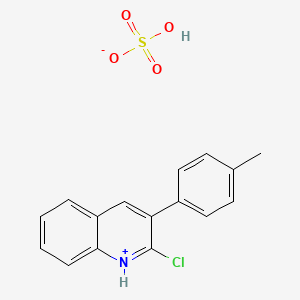

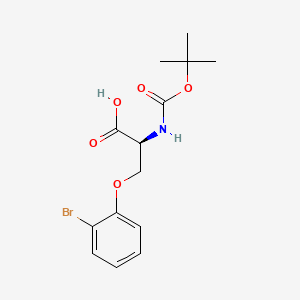
![(1R,2R,5S,7S)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane](/img/structure/B12511301.png)
